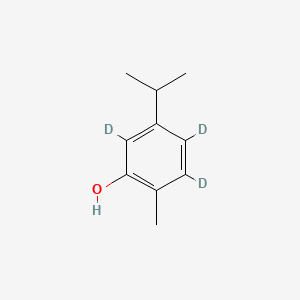
Carvacrol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carvacrol-d3 is a deuterated form of carvacrol, a monoterpenic phenol found in the essential oils of various plants, particularly those in the Labiatae family. Carvacrol is known for its distinctive warm, pungent odor and is a major component of oregano oil. The deuterated form, this compound, is used in scientific research to study the metabolic and pharmacokinetic properties of carvacrol due to the presence of deuterium atoms, which can provide more detailed insights through techniques like nuclear magnetic resonance spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Carvacrol-d3 can be synthesized through the deuteration of carvacrol. One common method involves the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration without affecting the aromatic ring structure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The reaction conditions are optimized to maximize yield and purity, ensuring that the final product meets the stringent requirements for research applications.
Analyse Chemischer Reaktionen
Types of Reactions: Carvacrol-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form carvacrol quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield dihydrothis compound using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carvacrol quinone-d3.
Reduction: Dihydrothis compound.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Carvacrol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to understand the biotransformation of carvacrol in biological systems.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of deuterated drugs and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of Carvacrol-d3 is similar to that of carvacrol. It exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Carvacrol-d3 can be compared with other similar compounds such as thymol, eugenol, and menthol:
Thymol: Similar structure and antimicrobial properties but differs in the position of the hydroxyl group.
Eugenol: Contains a methoxy group instead of an isopropyl group, leading to different pharmacological effects.
Menthol: A cyclic monoterpene with a different functional group, primarily used for its cooling sensation.
This compound is unique due to its deuterated nature, which allows for more precise studies in various scientific fields.
Eigenschaften
Molekularformel |
C10H14O |
|---|---|
Molekulargewicht |
153.24 g/mol |
IUPAC-Name |
2,4,5-trideuterio-6-methyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3/i4D,5D,6D |
InChI-Schlüssel |
RECUKUPTGUEGMW-WVALGTIDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C)O)[2H])C(C)C)[2H] |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


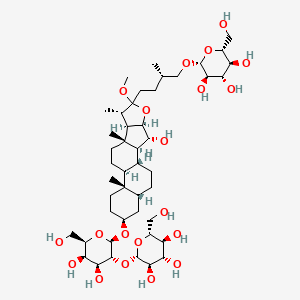
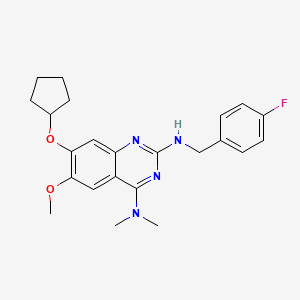
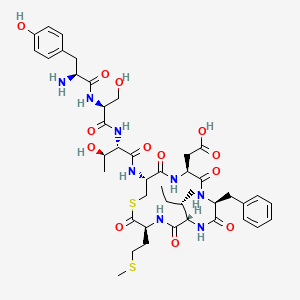
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)
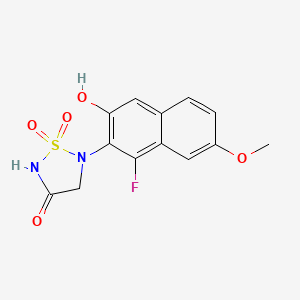
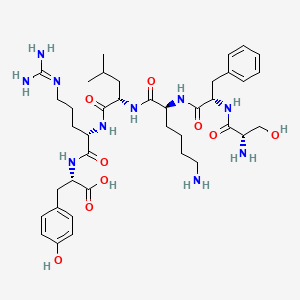
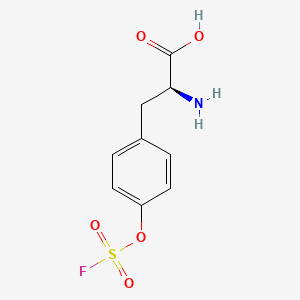
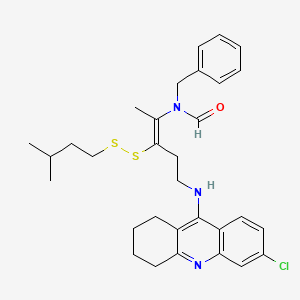
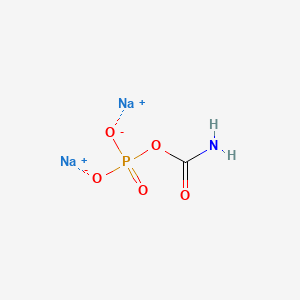

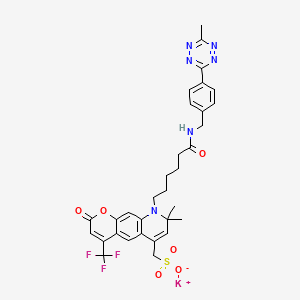
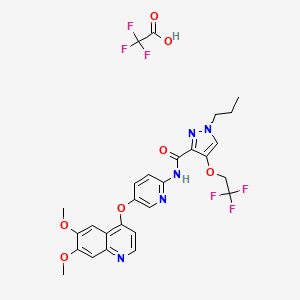
![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)

